1-(ADAMANTAN-1-YLOXY)-3-(3,5-DIMETHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE

Description

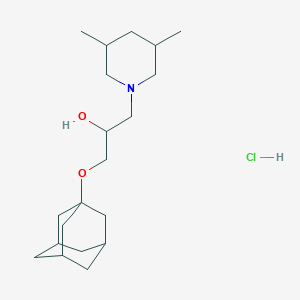

1-(Adamantan-1-yloxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound featuring an adamantane moiety, a propan-2-ol backbone, and a 3,5-dimethylpiperidin-1-yl substituent. The 3,5-dimethylpiperidine substituent introduces steric and electronic modifications compared to unsubstituted piperidine analogs, which may influence receptor binding, metabolic stability, and pharmacokinetics. The hydrochloride salt improves solubility for pharmaceutical applications.

Properties

IUPAC Name |

1-(1-adamantyloxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2.ClH/c1-14-3-15(2)11-21(10-14)12-19(22)13-23-20-7-16-4-17(8-20)6-18(5-16)9-20;/h14-19,22H,3-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPMOLJIJOFTAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CC(COC23CC4CC(C2)CC(C4)C3)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Adamantan-1-yloxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride, also known by its CAS number 1212377-81-5, is a compound derived from adamantane and piperidine structures. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : CHClNO

- Molecular Weight : 358.0 g/mol

- Structural Features : The compound features an adamantane moiety linked to a piperidine derivative, which is known for enhancing biological activity through various mechanisms.

Biological Activity Overview

Research indicates that adamantane derivatives exhibit a range of biological activities, including:

- Antiviral Activity : Studies have shown that adamantane derivatives can inhibit viruses such as influenza and HIV. This is attributed to their ability to interfere with viral replication processes .

- Antibacterial Properties : Certain adamantane compounds have demonstrated significant antibacterial effects, which can be beneficial in developing new antibiotics .

- Anti-inflammatory Effects : There is evidence suggesting that these compounds can reduce inflammation, making them potential candidates for treating inflammatory diseases .

Case Study 1: Antiviral Efficacy

A study conducted by El-Emam et al. (2004) explored the antiviral properties of various adamantane derivatives, concluding that modifications in the piperidine structure could enhance antiviral efficacy against HIV. The study highlighted that the introduction of specific functional groups could improve binding affinity to viral proteins.

Case Study 2: Antibacterial Activity

Kadi et al. (2010) investigated the antibacterial activity of adamantane derivatives, including those similar to this compound. The results indicated that these compounds exhibited significant inhibitory effects against Gram-positive bacteria, suggesting their potential use in antibiotic development.

Case Study 3: Anti-inflammatory Mechanisms

Research by Al-Deeb et al. (2006) examined the anti-inflammatory properties of adamantane derivatives. The study found that these compounds could modulate inflammatory pathways, potentially leading to therapeutic applications in chronic inflammatory conditions.

Data Table: Summary of Biological Activities

| Activity Type | Compound | Reference | Observed Effect |

|---|---|---|---|

| Antiviral | Adamantane Derivative | El-Emam et al., 2004 | Inhibition of HIV replication |

| Antibacterial | Adamantane Derivative | Kadi et al., 2010 | Significant inhibition of Gram-positive bacteria |

| Anti-inflammatory | Adamantane Derivative | Al-Deeb et al., 2006 | Modulation of inflammatory pathways |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is structurally distinct from adamantane-containing analogs in two critical ways:

Adamantane Attachment: Unlike analogs such as 1-[4-(1-adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride (CAS 175136-32-0), the target compound lacks a phenoxy bridge.

Piperidine Substitution : The 3,5-dimethyl groups on the piperidine ring differentiate it from unsubstituted piperidine derivatives. This modification may enhance steric hindrance, affecting binding to receptors like σ-1 or NMDA, which are common targets for adamantane derivatives.

Molecular and Physicochemical Properties

*Note: Exact molecular formula requires experimental validation.

Research Findings and Functional Implications

Receptor Binding and Selectivity

- Unsubstituted Piperidine Analogs: Compounds like CAS 175136-32-0 exhibit moderate affinity for σ-1 receptors, which are implicated in neuroprotection and pain modulation . The phenoxy bridge may limit CNS penetration compared to the target compound’s direct adamantyloxy linkage.

Metabolic Stability

- The dimethylpiperidine group in the target compound may slow hepatic metabolism by cytochrome P450 enzymes compared to unsubstituted analogs, as methyl groups hinder oxidative degradation.

Solubility and Bioavailability

- The hydrochloride salt enhances aqueous solubility, but the direct adamantyloxy group (vs. phenoxy) may reduce solubility in polar solvents. This trade-off necessitates formulation optimization for therapeutic use.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Guidance :

- Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified face shields, safety glasses, and chemical-resistant gloves. Inspect gloves before use and dispose of contaminated gloves properly .

- Ventilation : Ensure fume hoods or local exhaust ventilation to avoid inhalation of dust/aerosols .

- Storage : Store in a dry environment at 2–8°C in tightly sealed containers .

- Spill Management : Avoid dust generation; collect spills using non-sparking tools and place in closed containers .

- Toxicity Data : Classified as acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritant (H335) .

Q. How should researchers approach the initial synthesis and purification of this compound?

- Methodological Guidance :

- Synthesis : Use adamantane and 3,5-dimethylpiperidine as starting materials. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield. For analogous beta-blockers like propranolol, coupling reactions between epoxides and amines are common .

- Purification : Employ column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures. Monitor purity via TLC (Rf ~0.5 in ethyl acetate) .

- Characterization : Confirm structure using H/C NMR (e.g., adamantane C-H signals at δ 1.6–2.1 ppm) and HRMS (calculated for CHNOCl: 364.24 m/z) .

Q. What spectroscopic techniques are recommended for basic structural elucidation?

- Methodological Guidance :

- FT-IR : Identify key functional groups (e.g., hydroxyl stretch at 3200–3400 cm, C-O-C ether stretch at 1100–1250 cm) .

- NMR : Look for adamantane proton multiplicity (sharp singlets) and piperidine methyl group splits (δ 1.2–1.4 ppm) .

- HPLC-UV : Use a C18 column with acetonitrile/0.1% TFA mobile phase (retention time ~8–10 min at 254 nm) .

Advanced Research Questions

Q. How can researchers address low yield in the final coupling step of the synthesis?

- Methodological Guidance :

- Mechanistic Analysis : Trace byproducts via LC-MS to identify competing reactions (e.g., adamantane hydroxylation or piperidine demethylation).

- Optimization : Test catalysts (e.g., KCO for deprotonation) or microwave-assisted synthesis to accelerate kinetics .

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) to improve nucleophilic substitution efficiency .

Q. What strategies are effective for developing an analytical method to quantify this compound in biological matrices?

- Methodological Guidance :

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma .

- LC-MS/MS : Employ a triple quadrupole system with MRM transitions (e.g., 364.24 → 147.1 m/z for quantification). Validate linearity (1–100 ng/mL), precision (RSD <15%), and recovery (>85%) .

- Matrix Effects : Assess ion suppression/enhancement using post-column infusion .

Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?

- Methodological Guidance :

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Compare with in vitro metabolic stability (e.g., microsomal incubation) .

- Metabolite Identification : Use high-resolution MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

- Receptor Binding Assays : Conduct competitive binding studies (β-adrenergic receptors) to verify target engagement discrepancies .

Q. What experimental designs are recommended to resolve conflicting reports on its β-adrenergic receptor selectivity?

- Methodological Guidance :

- Functional Assays : Compare cAMP inhibition in CHO cells expressing β1 vs. β2 receptors (EC ratios <1 indicate β1 selectivity) .

- Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to analyze binding interactions with receptor subtypes .

- Kinetic Studies : Measure association/dissociation rates (SPR or radioligand binding) to assess binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.